JNJ-26070109

Description

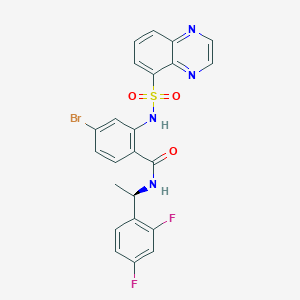

JNJ-26070109 [(R)4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide] is a competitive, orally bioavailable antagonist of the cholecystokinin CCK2 receptor. It was developed as a novel therapeutic for gastro-oesophageal reflux disease (GORD) due to its ability to inhibit gastric acid secretion and prevent acid rebound hypersecretion induced by proton pump inhibitors (PPIs) like omeprazole . Preclinical studies in rat models demonstrated that chronic administration of this compound suppresses basal, pentagastrin-, and histamine-stimulated acid secretion while blocking omeprazole-induced enterochromaffin-like (ECL) cell hyperplasia .

Properties

Molecular Formula |

C23H17BrF2N4O3S |

|---|---|

Molecular Weight |

547.4 g/mol |

IUPAC Name |

4-bromo-N-[(1R)-1-(2,4-difluorophenyl)ethyl]-2-(quinoxalin-5-ylsulfonylamino)benzamide |

InChI |

InChI=1S/C23H17BrF2N4O3S/c1-13(16-8-6-15(25)12-18(16)26)29-23(31)17-7-5-14(24)11-20(17)30-34(32,33)21-4-2-3-19-22(21)28-10-9-27-19/h2-13,30H,1H3,(H,29,31)/t13-/m1/s1 |

InChI Key |

TZKCPFFVWLRNRZ-CYBMUJFWSA-N |

SMILES |

CC(C1=C(C=C(C=C1)F)F)NC(=O)C2=C(C=C(C=C2)Br)NS(=O)(=O)C3=CC=CC4=NC=CN=C43 |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)F)F)NC(=O)C2=C(C=C(C=C2)Br)NS(=O)(=O)C3=CC=CC4=NC=CN=C43 |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)F)NC(=O)C2=C(C=C(C=C2)Br)NS(=O)(=O)C3=CC=CC4=NC=CN=C43 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-bromo-N-(1-(2,4-difluoro-phenyl)ethyl)-2-(quinoxaline-5-sulfonylamino)benzamide JNJ 26070109 JNJ-26070109 JNJ26070109 |

Origin of Product |

United States |

Preparation Methods

The synthesis of JNJ-26070109 involves multiple steps, starting with the preparation of the quinoxaline-5-sulfonylamino intermediate. The reaction conditions typically include the use of bromine and difluorophenyl ethylamine under controlled temperatures and pressures. Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as high-performance liquid chromatography for purification .

Chemical Reactions Analysis

JNJ-26070109 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles, leading to the formation of different substituted products. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Safety and Tolerability

A pivotal study aimed to assess the safety and tolerability of JNJ-26070109 involved a double-blind, placebo-controlled design. Healthy subjects received multiple ascending doses of the drug over 14 days. The study aimed to identify the maximum tolerated dose (MTD) and evaluate pharmacokinetics and pharmacodynamics. Results indicated that this compound had an acceptable safety profile with no significant adverse effects reported during the trial .

Acid Rebound Prevention

A significant finding from animal studies demonstrated that chronic treatment with this compound could prevent acid rebound, a common issue associated with proton pump inhibitors like omeprazole. In a rat model, sustained administration of this compound effectively inhibited gastric acid secretion and prevented the rebound hypersecretion typically observed after discontinuation of omeprazole treatment. This suggests that this compound may offer a more stable management option for patients requiring long-term acid suppression .

Research Data Table

Implications for Treatment

The findings from studies on this compound indicate its potential as a novel therapeutic agent for managing GERD. The ability to prevent acid rebound while effectively controlling gastric acid secretion positions it as a promising alternative to existing treatments that may not address this complication adequately. Moreover, its favorable safety profile enhances its attractiveness for long-term use in clinical settings.

Mechanism of Action

JNJ-26070109 exerts its effects by selectively binding to and antagonizing cholecystokinin 2 receptors. This interaction inhibits the receptor’s activity, leading to a decrease in gastric acid secretion and prevention of acid rebound. The molecular targets include the cholecystokinin 2 receptors, and the pathways involved are primarily related to gastric acid regulation .

Comparison with Similar Compounds

JNJ-26070109 vs. YF476 (Netazepide)

YF476 is another CCK2 receptor antagonist studied for acid-related disorders. Key differences include:

Mechanistic Insights :

This compound vs. Proton Pump Inhibitors (PPIs)

PPIs (e.g., omeprazole) irreversibly inhibit H+/K+-ATPase, while this compound targets gastrin signaling via CCK2 receptors:

Functional Outcomes :

- In rats, co-administration of this compound with omeprazole reduced acid secretion by >90% and eliminated rebound hypersecretion (1.5-fold increase in controls vs.

- PPIs elevate serum gastrin 7-fold, driving ECL proliferation; this compound blunts this effect despite a 3-fold gastrin rise by blocking CCK2 receptors .

This compound vs. Histamine H2 Receptor Antagonists

While both classes inhibit acid secretion, this compound uniquely modulates chronic secretory capacity:

Key Finding :

Biological Activity

JNJ-26070109, chemically known as (R)-4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide, is a novel antagonist of the cholecystokinin (CCK) CCK2 receptor. This compound has garnered attention for its potential therapeutic applications, particularly in treating gastro-oesophageal reflux disease (GORD) and managing gastric acid secretion. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

This compound functions primarily as a selective antagonist of the CCK2 receptor, which plays a crucial role in regulating gastric acid secretion. By inhibiting this receptor, this compound effectively reduces both basal and stimulated gastric acid secretion, thereby mitigating conditions associated with excessive acid production.

Acid Secretion Studies

A series of experiments conducted on rats demonstrated that sustained treatment with this compound significantly inhibited gastric acid secretion. The studies employed a chronic fistula model to measure acid secretion under various conditions, including basal, pentagastrin, and histamine stimulation.

Key Results:

- Inhibition of Acid Secretion: this compound reduced gastric acid secretion by over 90% when administered alone or in combination with omeprazole, a proton pump inhibitor (PPI) .

- Prevention of Acid Rebound: Notably, while omeprazole treatment resulted in a rebound hypersecretion of gastric acid upon cessation, this compound effectively prevented this rebound effect when administered concurrently .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and favorable absorption characteristics. Studies have shown that the compound maintains effective plasma concentrations sufficient for receptor occupancy during treatment periods but falls below therapeutic levels post-treatment, allowing for a clear assessment of its long-term effects .

Case Studies

Recent clinical investigations have explored the application of this compound in human subjects diagnosed with GORD. These studies focus on the safety and efficacy of the compound compared to traditional treatments like PPIs.

Case Study Summary:

- Study Design: A randomized double-blind trial assessed the impact of this compound on patients with GORD who had previously been treated with PPIs.

- Findings: Patients receiving this compound reported significant improvements in symptoms without the adverse effects commonly associated with long-term PPI use, such as hypergastrinemia .

Comparative Analysis

The following table summarizes key findings from studies comparing this compound with other CCK2 receptor antagonists:

| Compound | Mechanism | Acid Secretion Inhibition | Prevents Acid Rebound | Clinical Trials Status |

|---|---|---|---|---|

| This compound | CCK2 receptor antagonist | >90% | Yes | Ongoing |

| Netazepide | CCK2 receptor antagonist | Moderate | Yes | Completed |

| YM022 | CCK2 receptor antagonist | Low | No | Discontinued |

Q & A

Q. What is the primary pharmacological mechanism of JNJ-26070109 in inhibiting gastric acid secretion?

this compound acts as a selective cholecystokinin CCK2 receptor antagonist, blocking the receptor's interaction with gastrin and CCK, which are key regulators of gastric acid secretion. Preclinical studies in rat models demonstrated that chronic administration inhibits both basal and pentagastrin-stimulated acid secretion by >90%, with parallel reductions in CCK2 receptor mRNA expression in gastric mucosa .

Q. What experimental models are commonly used to evaluate this compound's efficacy?

Researchers employ gastric fistula-implanted rat models to measure basal and stimulated acid secretion. Studies typically include chronic dosing (e.g., 21-day treatments) with oral or intravenous administration, followed by acid output measurements post-treatment cessation to assess rebound effects. Control groups receive vehicle or comparator drugs like omeprazole .

Q. How does this compound prevent acid rebound compared to proton pump inhibitors (PPIs)?

Unlike PPIs (e.g., omeprazole), which induce hypergastrinemia and acid rebound upon discontinuation, this compound suppresses CCK2 receptor signaling, thereby normalizing gastrin feedback. In rat studies, omeprazole alone caused a 1.5–2× increase in acid secretion post-cessation, while this compound (alone or combined with omeprazole) prevented rebound .

Advanced Research Questions

Q. How do chronic versus acute this compound treatments differentially affect histamine-stimulated acid secretion?

Chronic administration (21 days) of this compound inhibits histamine-stimulated acid secretion, whereas acute dosing does not. This suggests time-dependent modulation of CCK2 receptor pathways or downstream signaling components. Researchers should design longitudinal studies with staggered treatment durations and histamine challenge tests to validate this effect .

Q. What methodological considerations are critical for assessing drug-induced hypergastrinemia in this compound studies?

Key steps include:

- Measuring serum gastrin levels via ELISA at multiple timepoints during and post-treatment.

- Correlating gastrin concentrations with CCK2 receptor mRNA expression (using qRT-PCR) and acid output.

- Including omeprazole as a positive control for hypergastrinemia, as it elevates serum gastrin ~7× in rats .

Q. How can researchers resolve contradictions in CCK2 receptor mRNA expression data under combined this compound and PPI therapy?

While omeprazole increases CCK2 receptor mRNA expression, co-administration with this compound reduces it. To address variability, use larger sample sizes (n=5–7 per group), standardized qRT-PCR protocols, and normalize data to housekeeping genes. Statistical analysis (ANOVA with Tukey post hoc tests) should account for interaction effects between drugs .

Q. What statistical approaches are recommended for analyzing gastric acid secretion data in preclinical studies?

Use one-way ANOVA to compare mean acid output across treatment groups, followed by Tukey’s test for pairwise comparisons. Report data as mean ± SEM and ensure raw datasets are archived for reproducibility. Software like GraphPad Prism is widely used for analysis .

Q. How does this compound's pharmacokinetic profile influence experimental outcomes in acid rebound studies?

Plasma concentrations of this compound must remain below the threshold for acute pharmacological effects (e.g., <0.2 µM) to isolate chronic CCK2 receptor antagonism. Researchers should validate drug levels via HPLC or LC-MS at critical timepoints (e.g., post-cessation) and adjust dosing regimens to maintain subacute concentrations .

Q. What are the implications of this compound's suppression of HDC and CGA mRNA in gastric mucosa?

Reduced histidine decarboxylase (HDC) and chromogranin A (CGA) mRNA levels indicate diminished enterochromaffin-like (ECL) cell activity, a key source of histamine. Investigators should explore downstream effects on parietal cell function using immunohistochemistry or Western blotting for H+/K+-ATPase expression .

Q. How can researchers optimize combination therapies with this compound and PPIs to minimize adverse effects?

Design studies with staggered dosing (e.g., PPI morning, this compound evening) to evaluate synergistic acid suppression without exacerbating hypergastrinemia. Monitor mucosal histology for hyperplasia and measure biomarkers like serum chromogranin A to assess long-term safety .

Methodological Guidelines

- Experimental Design : Include sham-operated controls, dose-response arms, and crossover studies to account for inter-individual variability .

- Data Reporting : Adhere to CONSORT guidelines for preclinical trials, with structured abstracts specifying objectives, design, and statistical methods .

- Ethical Compliance : Obtain institutional animal care approvals and disclose all conflicts of interest, especially if using commercially synthesized compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.